molecular formula C9H15N B13547921 2-(But-3-yn-1-yl)piperidine

2-(But-3-yn-1-yl)piperidine

Cat. No.: B13547921
M. Wt: 137.22 g/mol
InChI Key: UXDNZOOPIVWGLY-UHFFFAOYSA-N
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Description

2-(But-3-yn-1-yl)piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and in the pharmaceutical industry. The compound this compound features a piperidine ring substituted with a but-3-yn-1-yl group, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(But-3-yn-1-yl)piperidine can be achieved through several methods. One common approach involves the alkylation of piperidine with a suitable alkyne precursor. For example, the reaction of piperidine with 3-bromo-1-butyne in the presence of a base such as potassium carbonate can yield this compound. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process. For instance, the use of palladium-catalyzed coupling reactions can be employed to synthesize the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

2-(But-3-yn-1-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The piperidine ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the alkyne group.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of halogenated piperidine derivatives.

Scientific Research Applications

2-(But-3-yn-1-yl)piperidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(But-3-yn-1-yl)piperidine depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor or modulator of specific enzymes or receptors. The molecular targets and pathways involved can vary, but typically include interactions with neurotransmitter receptors or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: The parent compound, widely used in organic synthesis.

    2-(But-3-yn-1-yl)pyridine: A similar compound with a pyridine ring instead of a piperidine ring.

    2-(But-3-yn-1-yl)morpholine: A compound with a morpholine ring, used in similar applications.

Uniqueness

2-(But-3-yn-1-yl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the alkyne group allows for further functionalization and derivatization, making it a versatile intermediate in various chemical reactions.

Properties

Molecular Formula

C9H15N

Molecular Weight

137.22 g/mol

IUPAC Name

2-but-3-ynylpiperidine

InChI

InChI=1S/C9H15N/c1-2-3-6-9-7-4-5-8-10-9/h1,9-10H,3-8H2

InChI Key

UXDNZOOPIVWGLY-UHFFFAOYSA-N

Canonical SMILES

C#CCCC1CCCCN1

Origin of Product

United States

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